![molecular formula C22H15N3O2 B2858398 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile CAS No. 867041-58-5](/img/no-structure.png)

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

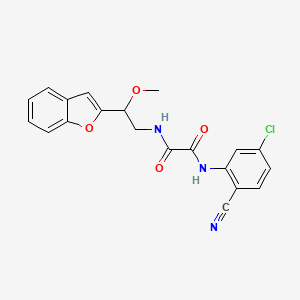

The compound “2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component of many drugs .

Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes . For instance, Yadav et al. synthesized 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide and evaluated it for anti-tubercular activity . Another study designed a therapeutic active Pd (ii) complex with the new (2- ((1H-benzo imidazol-2-yl)methylthio)-1H-benzo imidazol-5-yl) (phenyl)methanone ligand .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various spectroscopic and analytical techniques such as FT–IR, 1 H NMR, ESI mass spectra, UV–vis, and fluorescence spectroscopy . The structure of the ligand and its Pd (II) complex was characterized in one study .Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives can be studied using redox and spectral properties . The effects of substituents in the ligand backbone can also be scrutinized .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Organic Synthesis

Benzimidazole derivatives are pivotal in organic chemistry due to their role in the synthesis of complex molecules. They serve as key intermediates in the construction of various functional molecules used in pharmaceuticals, agrochemicals, and dyes . The versatility of these compounds allows for the development of new synthetic methodologies that can lead to the creation of novel substances with potential practical applications.

Medicinal Chemistry

In the realm of medicinal chemistry, benzimidazole derivatives exhibit a broad spectrum of biological activities. They are foundational in drug discovery and development, particularly as antifungal, antiviral, and anticancer agents . Their structural similarity to nucleotides enables them to interact with biological macromolecules, influencing various biochemical pathways.

Antioxidant Properties

Benzimidazole compounds have been studied for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. These compounds can scavenge free radicals, thereby protecting cells from damage . This property is significant in the development of treatments for conditions such as neurodegenerative diseases, cardiovascular disorders, and aging.

Material Science

In material science, benzimidazole derivatives contribute to the development of new materials with enhanced properties. They can be used in the creation of polymers, coatings, and electronic materials due to their thermal stability and electronic characteristics . Their incorporation into materials can result in improved durability, conductivity, and overall performance.

Catalysis

The benzimidazole moiety can act as a ligand in catalysis, facilitating various chemical reactions. It can stabilize transition states and activate substrates, making it valuable in the synthesis of complex organic compounds . This application is essential in industrial processes where efficiency and selectivity are critical.

Environmental Applications

Benzimidazole derivatives are also explored for their potential environmental applications. They can be used in the detection and removal of pollutants, serving as sensors or adsorbents . Their ability to interact with a range of chemicals makes them suitable for use in water treatment and air purification systems.

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of targets . For instance, some benzimidazole derivatives have been found to inhibit microtubule assembly formation .

Mode of Action

Benzimidazole derivatives have been reported to interact with their targets in various ways . For example, some benzimidazole derivatives have been found to inhibit microtubule assembly formation, which can disrupt cell division and growth .

Biochemical Pathways

Given that some benzimidazole derivatives can inhibit microtubule assembly formation , it can be inferred that this compound may affect pathways related to cell division and growth.

Result of Action

Given that some benzimidazole derivatives can inhibit microtubule assembly formation , it can be inferred that this compound may disrupt cell division and growth, potentially leading to cell death.

Future Directions

Imidazole has become an important synthon in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, there is a great potential for the development of new drugs that overcome the problems of antimicrobial resistance .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile' involves the condensation of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetonitrile with 4-phenoxybenzaldehyde, followed by the addition of acetylacetone and subsequent dehydration to form the final product.", "Starting Materials": [ "2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetonitrile", "4-phenoxybenzaldehyde", "acetylacetone" ], "Reaction": [ "Step 1: Condensation of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetonitrile and 4-phenoxybenzaldehyde in the presence of a base such as potassium carbonate to form 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-phenoxyphenyl)propanenitrile.", "Step 2: Addition of acetylacetone to the reaction mixture and heating to promote dehydration and cyclization to form the final product, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile." ] } | |

CAS RN |

867041-58-5 |

Product Name |

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile |

Molecular Formula |

C22H15N3O2 |

Molecular Weight |

353.381 |

IUPAC Name |

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-phenoxyphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C22H15N3O2/c23-14-18(22-24-19-8-4-5-9-20(19)25-22)21(26)15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-13,26H,(H,24,25)/b21-18- |

InChI Key |

OBDJYOVPZVBCBK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2858316.png)

![(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2858321.png)

![5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2858322.png)

![Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2858325.png)